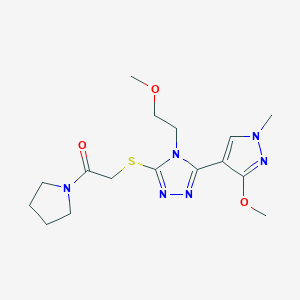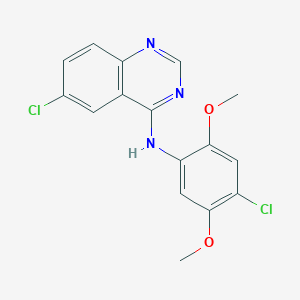
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancer, including lung, breast, and brain cancers. AG1478 has been extensively studied for its potential as an anti-cancer drug.
作用機序
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation. This, in turn, inhibits downstream signaling pathways that are required for cancer cell growth and survival.
Biochemical and physiological effects:
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to have a potent inhibitory effect on the proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for EGFR, making it a useful tool for studying the role of EGFR in cancer and other diseases. However, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in in vivo studies. In addition, it has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of EGFR.
将来の方向性
There are several future directions for research on 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for further research on the potential use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in the treatment of neurodegenerative diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and toxicity of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine.
合成法
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be synthesized using several methods, including the reaction of 6-chloro-4-aminquinazoline with 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography.
科学的研究の応用
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and brain cancers. 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by blocking the activation of EGFR, which is required for cancer cell growth and survival. In addition to its anti-cancer properties, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHELDNGGFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
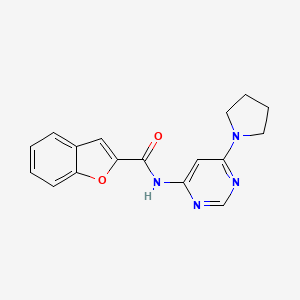
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
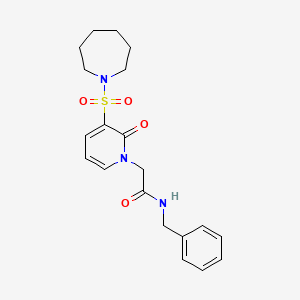
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)
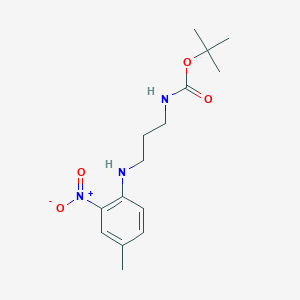
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)
